Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate

Description

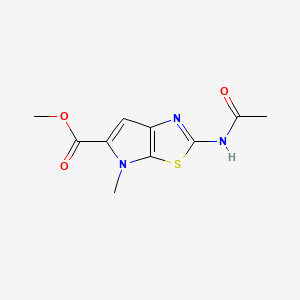

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core. Its molecular formula is C₁₁H₁₁N₃O₃S, with a molecular weight of 265.1 g/mol. The structure includes:

- A pyrrolo[3,2-d]thiazole ring system, which combines pyrrole and thiazole moieties.

- A methyl group at position 4, stabilizing the ring conformation.

- A methyl ester at position 5, contributing to solubility and reactivity.

Properties

CAS No. |

72083-48-8 |

|---|---|

Molecular Formula |

C10H11N3O3S |

Molecular Weight |

253.28 g/mol |

IUPAC Name |

methyl 2-acetamido-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |

InChI |

InChI=1S/C10H11N3O3S/c1-5(14)11-10-12-6-4-7(9(15)16-3)13(2)8(6)17-10/h4H,1-3H3,(H,11,12,14) |

InChI Key |

ARLLOSPOTZRECM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)N(C(=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Specific Methodologies

Method 1: Reaction with Acetylamino Precursors

- Reactants:

- Acetylamino derivatives.

- Pre-synthesized methyl thiazole carboxylates.

- Conditions:

- Solvent: Anhydrous toluene or ethanol.

- Reflux for 2–4 hours.

- Yield: High (up to 97% purity by HPLC).

Method 2: Direct Cycloaddition

Method 3: Functionalization at the Carboxylate Position

- Reactants:

- Intermediate pyrrolo-thiazoles with free carboxylic acid groups.

- Methanol and acid catalysts for esterification.

- Conditions:

- Heating under reflux in methanol.

- Yield: Quantitative conversion to methyl esters.

Optimization Parameters

Challenges and Solutions

-

- Solution: Use activated acetylenic compounds to enhance reactivity during cycloaddition.

Side Reactions During Functionalization:

- Solution: Employ protective groups or optimize solvent systems to suppress undesired reactions.

-

- Solution: Recrystallization from ethanol or purification using column chromatography ensures high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural similarity to other known anti-cancer compounds suggests that it may exhibit cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in Cancer Letters demonstrated that derivatives of pyrrolo-thiazole compounds exhibit significant cytotoxic effects on human cancer cell lines. This compound was included in the screening process and showed promising results in inhibiting cell proliferation .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex thiazole-containing molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthetic Pathways

- Nitration Reactions : The nitration of methyl derivatives of pyrrole has been studied extensively, providing insights into the reactivity of this compound under electrophilic substitution conditions .

- Coupling Reactions : this compound can participate in coupling reactions to form more complex structures useful in drug discovery .

Research indicates that this compound may possess antimicrobial properties. Its thiazole ring is known to contribute to the activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Key Comparison Points

Ring System and Substituent Positioning

- The target compound’s pyrrolo[3,2-d]thiazole system differs from analogs like ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate, where the ring fusion ([2,3-d] vs. [3,2-d]) alters electronic distribution and steric interactions .

- Halogenated analogs (e.g., bromo or dibromomethyl substituents) exhibit higher reactivity and lipophilicity, making them suitable for further synthetic modifications or antiviral applications .

Functional Group Impact

- The acetylamino group in the target compound distinguishes it from bromo or chlorophenyl analogs. This group may improve binding to biological targets via hydrogen bonding, as seen in related acetylamino-containing compounds .

Q & A

Q. What are the reliable synthetic routes for Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via cyclocondensation and cycloaddition reactions. For example, pyrazole-fused heterocycles are often prepared using pyrazole-4-carbaldehydes as building blocks (Scheme 1 in ). A practical approach involves refluxing intermediates (e.g., 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with methyl thioglycolate in ethanol under anhydrous sodium carbonate (, Scheme 2). Optimization includes:

- Temperature control : Reflux conditions (e.g., ethanol at 78°C) to minimize side reactions.

- Catalyst selection : Anhydrous Na₂CO₃ improves nucleophilic substitution efficiency.

- Purification : Recrystallization from DMF–EtOH (1:1) ensures high purity ().

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?

A multi-technique approach is essential:

- IR spectroscopy : Identify acetyl C=O stretches (~1680–1720 cm⁻¹) and NH bending modes (~1540 cm⁻¹) ().

- NMR : ¹H NMR detects methyl groups (δ ~2.5 ppm for 4-methyl) and pyrrole/thiazole protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (e.g., acetyl at ~170 ppm) ().

- Mass spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns ().

- X-ray crystallography : SHELXL () or WinGX () refine crystal structures, resolving bond angles and torsional strain.

Q. What computational tools are recommended for modeling the electronic structure and predicting reactivity?

- Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ().

- Crystallographic software : ORTEP-3 () visualizes thermal ellipsoids and intermolecular interactions.

- Graph set analysis : Analyzes hydrogen-bonding networks in crystal packing ().

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?

- Cross-validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., B3LYP/6-31G(d) basis set) ().

- Crystallographic refinement : Use SHELXL’s restraints (e.g., DFIX, DANG) to adjust bond lengths/angles when experimental data conflicts with idealized geometry ().

- Dynamic NMR : Resolve tautomeric equilibria or conformational flexibility causing spectral discrepancies (e.g., temperature-dependent ¹H NMR).

Q. How can hydrogen bonding patterns be analyzed to predict crystal packing and stability?

- Graph set notation : Apply Etter’s rules () to classify chains (C), rings (R), and intramolecular (S) interactions. For example, a C(6) chain motif in the crystal lattice suggests helical hydrogen-bonded networks.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H, N···H) using CrystalExplorer. This predicts solubility and thermal stability ().

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Side reactions : Scalable routes may suffer from dimerization or oxidation. Use inert atmospheres (N₂/Ar) and low-temperature quenching ().

- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) ().

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to optimize yield ().

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the acetyl group and Lys/Arg residues ().

- Enzyme assays : Test IC₅₀ values via fluorescence polarization (for kinases) or UV-Vis kinetics (for oxidoreductases).

- SAR analysis : Compare with analogs (e.g., 4-methyl-5-vinylthiazole derivatives) to identify critical substituents ().

Methodological Notes

- Crystallographic refinement : SHELXL’s TWIN/BASF commands handle twinned data ().

- Synthetic reproducibility : Document reaction stoichiometry (e.g., 1:1 molar ratios for cycloadditions) and solvent purity ().

- Data repositories : Deposit spectral and crystallographic data in Cambridge Structural Database (CSD) or PubChem for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.